(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as tetradeuterio-tetrahydrocannabinol-carboxylic acid (THCA-d4), is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THCA-d4 does not produce significant psychoactive effects in humans [].
THCA-d4 is primarily used in scientific research due to several advantages over THC:
THCA-d4 has been used in various research areas, including:
Chenodeoxycholic Acid-d4 exhibits several biological activities:
The synthesis of Chenodeoxycholic Acid-d4 can be achieved through various methods:
These methods ensure high purity and isotopic labeling necessary for analytical applications .
Chenodeoxycholic Acid-d4 is utilized in several applications:
Interaction studies involving Chenodeoxycholic Acid-d4 focus on its metabolic pathways and effects on cellular processes:
Chenodeoxycholic Acid-d4 shares structural similarities with other bile acids but possesses unique properties due to its deuteration. Below is a comparison with similar compounds:
Compound | Structure Highlights | Unique Features |
---|---|---|
Chenodeoxycholic Acid | Primary bile acid without deuteration | Natural occurrence; widely studied for cholesterol metabolism |
Cholic Acid | Contains an additional hydroxyl group | More hydrophilic; involved in different metabolic pathways |
Ursodeoxycholic Acid | Has an epimeric configuration | Used therapeutically for liver diseases; less hydrophobic |
Glycochenodeoxycholic Acid | Conjugated form with glycine | Enhanced solubility; plays a role in fat absorption |